

ab initio study of CuWO₄ electronic and optical properties

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Compound of Interest

Compound Name: Copper tungsten oxide (CuWO₄)

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An In-depth Technical Guide to the Ab Initio Study of Copper Tungstate (CuWO₄) Electronic and Optical Properties

Introduction

Copper tungstate (CuWO₄) is a ternary metal oxide semiconductor that has garnered significant interest for its potential applications in photoelectrochemical (PEC) water splitting and photocatalysis.^{[1][2]} Its promising properties, including a relatively low band gap and high stability, make it a candidate for solar energy conversion.^[1] Understanding the fundamental electronic and optical properties of CuWO₄ is crucial for optimizing its performance. Ab initio calculations, based on Density Functional Theory (DFT), provide a powerful theoretical framework for investigating these properties at an atomic level.^{[3][4]} This guide offers a detailed overview of the electronic structure and optical characteristics of CuWO₄ as revealed by such computational studies, intended for researchers and scientists in materials science and renewable energy.

Crystal and Electronic Structure

Crystal Lattice

CuWO₄ crystallizes in a triclinic wolframite structure with the P-1 space group.^{[5][6]} The unit cell contains two formula units. The structure is composed of distorted CuO₆ and WO₆ octahedra that share corners.^{[5][6]} This distortion in the CuO₆ octahedra is a result of the Jahn-Teller effect, which breaks the degeneracy of the Cu 3d orbitals.^{[5][7]}

Table 1: Crystallographic Data for CuWO₄

Parameter	Experimental Value[7]	Calculated Value[5]
a (Å)	4.709	4.783
b (Å)	5.845	5.925
c (Å)	4.884	4.947
α (°)	88.3	88.30
β (°)	92.5	92.20

| γ (°) | 97.2 | 97.40 |

Electronic Band Structure and Density of States (DOS)

Ab initio calculations have established that CuWO₄ is a magnetic insulator with an indirect band gap.[3][8] The most stable magnetic configuration is antiferromagnetic.[3][4]

The electronic structure near the band gap is primarily determined by the orbitals of copper, tungsten, and oxygen atoms:

- Valence Band (VB): The top of the valence band is composed of strongly hybridized O 2p and Cu 3d states.[2][8][9]
- Conduction Band (CB): The bottom of the conduction band is mainly formed by unoccupied Cu 3d states and W 5d states.[2][8][10]

The localized nature of the Cu 3d states is believed to contribute to low charge carrier mobility.[2] Different computational methods yield varying band gap values, with the Tran-Blaha modified Becke-Johnson (TB-mBJ) potential showing excellent agreement with experimental findings.[11][12]

Table 2: Calculated and Experimental Band Gap of CuWO₄

Method	Band Gap Type	Value (eV)
LDA + U (U_eff = 4 eV)	Indirect	1.5[3]
TB-mBJ	-	Excellent agreement with experiment[11][12]

| Experimental | Indirect | 2.2 - 2.45[2][11] |

Optical Properties

The optical properties of CuWO₄ are a direct consequence of its electronic band structure. The primary optical transition involves the excitation of electrons from the hybridized O 2p - Cu 3d valence band to the conduction band, which consists of empty Cu 3d and W 5d levels.[10] Studies show that the absorption process involves a significant energy flow from oxygen ions to copper ions.[3][4]

The material's efficiency in light harvesting is limited by a relatively low absorption coefficient, which is attributed to the indirect nature of its band gap and the possibility of a d-d forbidden transition.[2][8]

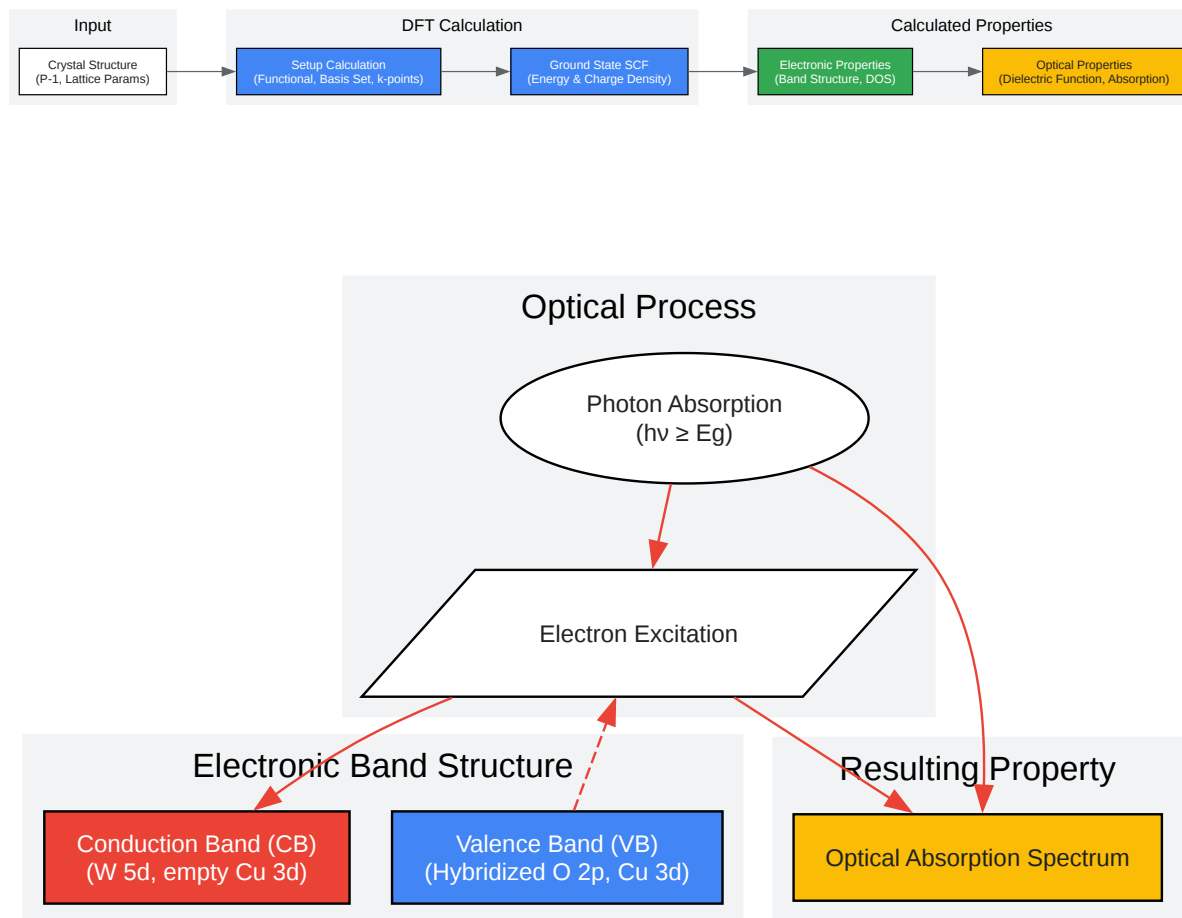
Table 3: Optical Absorption Coefficients of CuWO₄

Wavelength (nm)	Absorption Coefficient (α) (cm ⁻¹)	Reference
400	~6600	[8]
420	$(1.65 \pm 0.14) \times 10^4$	[10]

| 500 | ~1715 |[8] |

Ab Initio Computational Methodology

The theoretical investigation of CuWO₄ relies on a systematic computational workflow using DFT. The general process is outlined below.



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